Chemical structure and properties of 3-(2,5-Difluorophenyl)sulfanylpiperidine
Chemical structure and properties of 3-(2,5-Difluorophenyl)sulfanylpiperidine
Core Identity & Medicinal Chemistry Utility
Executive Summary
3-(2,5-Difluorophenyl)sulfanylpiperidine is a specialized heterocyclic building block and pharmacophore scaffold used primarily in the development of Central Nervous System (CNS) agents. Structurally, it belongs to the 3-substituted piperidine class, a privileged motif found in numerous neurotransmitter reuptake inhibitors (e.g., substituted phenylpiperidines).
This compound represents a strategic bioisostere where the traditional ether (-O-) or methylene (-CH₂-) linker is replaced by a sulfanyl (thioether, -S-) bridge. This modification alters lipophilicity (
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
The following data characterizes the core free base. In drug development, this compound is frequently handled as a hydrochloride or oxalate salt to improve crystallinity and water solubility.
| Property | Value / Description |
| IUPAC Name | 3-[(2,5-difluorophenyl)sulfanyl]piperidine |
| Molecular Formula | C₁₁H₁₃F₂NS |
| Molecular Weight | 229.29 g/mol |
| CAS Registry Number | Not widely listed; treat as NCE (New Chemical Entity) |
| SMILES | FC1=CC(F)=C(SC2CNCCC2)C=C1 |
| LogP (Predicted) | 2.8 – 3.2 (More lipophilic than ether analog) |
| pKa (Predicted) | ~9.8 (Piperidine NH) |
| H-Bond Donors | 1 (Secondary Amine) |
| H-Bond Acceptors | 3 (N, S, F) |
Structural Analysis
-
Piperidine Ring: Adopts a chair conformation. The 3-position substituent can exist in axial or equatorial orientations, though the equatorial conformer is thermodynamically favored in the free base.
-
Sulfanyl Linker: The C–S–C bond angle (~90-100°) is more acute than the C–O–C angle (~105-115°) of the ether analog. This "kink" changes the spatial projection of the phenyl ring, potentially accessing distinct hydrophobic pockets in receptor binding sites.
-
2,5-Difluoro Substitution:
-
Metabolic Blocking: The fluorine at C2 and C5 blocks the most reactive sites for Cytochrome P450-mediated oxidation, significantly extending the half-life compared to the unsubstituted phenyl analog.
-
Electronic Effect: The electron-withdrawing nature of the fluorines reduces the electron density of the phenyl ring, affecting
stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the binding pocket.
-
Synthetic Methodology
The synthesis of 3-(2,5-Difluorophenyl)sulfanylpiperidine requires a convergent approach. The most robust protocol involves the nucleophilic displacement of an activated 3-hydroxypiperidine derivative by the corresponding thiophenol.
Protocol: Nucleophilic Thiol Alkylation
Objective: Construct the C–S bond with inversion of configuration (if starting from chiral material) or as a racemate.
Reagents:
-
Substrate: tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate (N-Boc-3-mesyloxypiperidine).
-
Nucleophile: 2,5-Difluorobenzenethiol.
-
Base: Cesium Carbonate (
) or Sodium Hydride ( ). -
Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile.
Step-by-Step Workflow:
-
Activation: React N-Boc-3-hydroxypiperidine with methanesulfonyl chloride (
) and triethylamine ( ) in DCM at 0°C to generate the mesylate leaving group. -
Displacement (
):-
Dissolve 2,5-difluorobenzenethiol (1.1 equiv) in anhydrous DMF.
-
Add
(2.0 equiv) and stir for 15 minutes to generate the thiolate anion. -
Add the N-Boc-3-mesyloxypiperidine (1.0 equiv) dropwise.
-
Heat to 60–80°C for 4–6 hours. Monitoring by LC-MS should show conversion to the N-Boc protected sulfide.
-
-
Deprotection:
-
Dissolve the intermediate in DCM.
-
Add Trifluoroacetic acid (TFA) (10–20% v/v).
-
Stir at room temperature for 1 hour.
-
Workup: Basify with saturated
to pH >10 and extract with EtOAc to obtain the free base.
-
Visualization of Synthetic Logic
The following diagram illustrates the convergent synthesis pathway, highlighting the critical inversion center and protecting group strategy.
Figure 1: Convergent synthetic route utilizing SN2 displacement for regio- and stereochemical control.
Medicinal Chemistry Applications
This molecule is rarely a final drug but serves as a high-value intermediate for optimizing lead compounds in neuropsychiatry.
Bioisosterism (Ether vs. Thioether)
Replacing the ether oxygen of 3-aryloxypiperidines (a scaffold found in antidepressants) with sulfur impacts the drug profile in three ways:
-
Lipophilicity: Sulfur is less electronegative and more lipophilic than oxygen. This increases the
, enhancing Blood-Brain Barrier (BBB) permeability. -
Oxidation Potential: The sulfide can be metabolically oxidized to a sulfoxide (S=O) or sulfone (O=S=O) . These metabolites are often active and more polar, potentially reducing toxicity or altering clearance rates [1].
-
Conformation: The longer C–S bond (1.8 Å vs 1.4 Å for C–O) pushes the phenyl ring further out, which can relieve steric clashes in tight binding pockets.
Target Specificity
The 3-substituted piperidine motif is critical for binding to monoamine transporters.
-
SERT (Serotonin Transporter): The 2,5-difluoro pattern is often used to optimize selectivity against the Norepinephrine Transporter (NET).
-
Sigma Receptors: Phenylpiperidines are classic sigma-1 receptor ligands. The sulfur modification often retains sigma affinity while modulating subtype selectivity.
Safety & Handling Protocols
As a secondary amine and fluorinated sulfide, this compound requires specific safety measures during handling and synthesis.
Hazard Identification
-
Skin/Eye Irritant: The free base is basic and can cause chemical burns or severe irritation.
-
Thiol Precursors: 2,5-Difluorobenzenethiol is a potent stench agent and toxic by inhalation. All reactions involving the thiol must be performed in a high-efficiency fume hood .
Handling Procedure (Self-Validating)
-
Containment: Weigh all thiol reagents in a closed vessel or glovebox to prevent odor release.
-
Quenching: Treat all glassware and waste streams from the coupling step with bleach (sodium hypochlorite) solution. This oxidizes residual thiols to non-volatile sulfonates, neutralizing the stench.
-
Storage: Store the final piperidine product as a hydrochloride salt at -20°C. The free base is prone to oxidation (sulfoxide formation) upon prolonged exposure to air at room temperature.
References
-
Metabolism of Sulfur-Containing Drugs: Title: "Metabolic Oxidation of Sulfur-Containing Drugs: Bioactivation and Detoxification." Source: Chemical Research in Toxicology. Link:[Link] (General reference for sulfide metabolism principles).
-
Piperidine Synthesis Methodologies: Title: "Recent Advances in the Synthesis of Piperidines: A Review." Source: Organic Chemistry Portal. Link:[Link]
-
Fluorine in Medicinal Chemistry: Title: "Fluorine in Medicinal Chemistry." Source: Journal of Medicinal Chemistry. Link:[Link]
